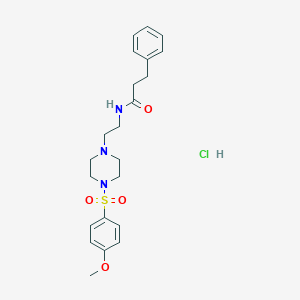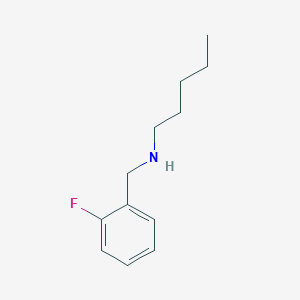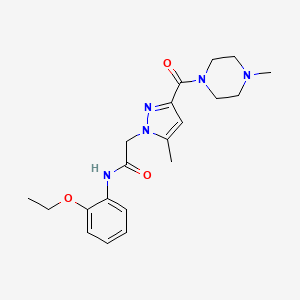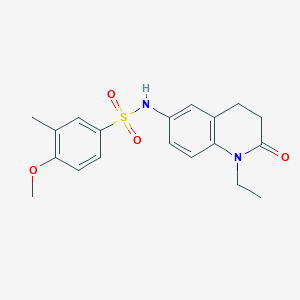![molecular formula C27H32N4O4S B3003099 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-02-6](/img/no-structure.png)
7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its potential pharmacological properties. Quinazoline derivatives have been identified as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, which is a key factor in various biological processes including cell growth and differentiation. These compounds have shown promise in suppressing neointima formation, which is a common issue following vascular injury, and have potential applications in the treatment of conditions such as hypertension and cancer .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves modifications to the quinazoline moiety to enhance biological activity and metabolic stability. In the context of PDGFR inhibition, structure-activity relationship studies have revealed that the substitution of the quinazoline ring and the length of the alkyl group attached to it are critical for the compound's potency. For instance, ethoxy analogues have shown potent activity, and the presence of an oxygen atom within the alkyl chain appears to significantly interact with the beta-PDGFR . This suggests that the synthesis of such compounds requires careful consideration of the substituents on the quinazoline ring to achieve the desired biological effects and to minimize metabolic polymorphism.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a 1-aza group is important for activity, while 7-aza and 8-aza substitutions have a detrimental effect on the interaction with beta-PDGFR. The specific arrangement of atoms and functional groups within the quinazoline derivatives determines their ability to bind to the receptor and inhibit its phosphorylation. The compound likely possesses a complex structure with multiple substituents that contribute to its biological activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The modifications to the quinazoline ring, such as the introduction of (thio)carbamoyl groups and piperazine rings, are designed to enhance the compound's selectivity and potency as a PDGFR inhibitor. The chemical reactivity of these compounds can also be influenced by the presence of methoxy, ethoxy, and other alkoxy groups, which can affect the compound's pharmacokinetics and metabolic profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of substituents on the quinazoline ring. These properties are important for the compound's bioavailability and distribution within the body. For example, the presence of methoxyethoxy and ethoxyethoxy groups has been associated with potent PDGFR inhibitory activity, which may be attributed to the optimal balance of hydrophilic and lipophilic characteristics that these groups confer to the molecule. Additionally, the metabolic polymorphism observed in Sprague-Dawley rats with certain quinazoline derivatives highlights the importance of designing compounds with consistent metabolic profiles to ensure reliable pharmacological effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid, followed by the reaction with 3-methyl-4-(3-methylphenyl)piperazine and subsequent reduction of the resulting imine.", "Starting Materials": [ "6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one", "7-bromoheptanoic acid", "3-methyl-4-(3-methylphenyl)piperazine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one with 7-bromoheptanoic acid in the presence of sodium hydroxide and ethyl acetate to form the intermediate 7-(6-oxohexyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Reaction of the intermediate with 3-methyl-4-(3-methylphenyl)piperazine in the presence of hydrochloric acid and methanol to form the imine intermediate.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the final compound, 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS-Nummer |
688054-02-6 |
Produktname |
7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molekularformel |
C27H32N4O4S |
Molekulargewicht |
508.64 |
IUPAC-Name |
7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36) |
InChI-Schlüssel |
JUFGNTLCKVCWAC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



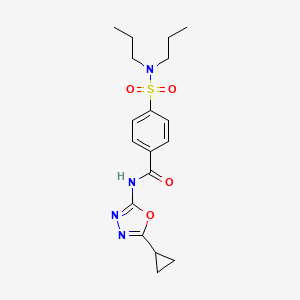
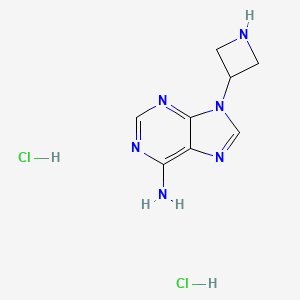
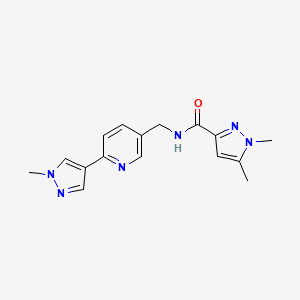

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
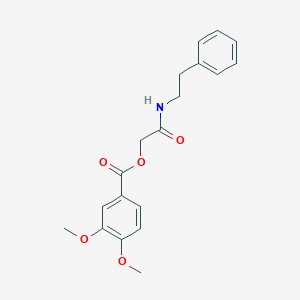
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)
